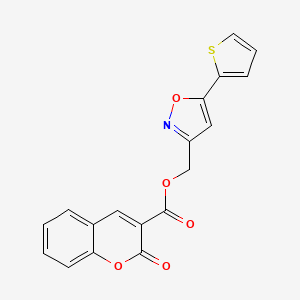

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate

Description

The compound "(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate" is a hybrid heterocyclic molecule combining a coumarin (2H-chromene) backbone with a substituted isoxazole-thiophene ester moiety. The coumarin core is esterified at the 3-position with a methyl group linked to a 5-(thiophen-2-yl)isoxazole ring.

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO5S/c20-17(13-8-11-4-1-2-5-14(11)23-18(13)21)22-10-12-9-15(24-19-12)16-6-3-7-25-16/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZGVFJELHNHFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes remains the cornerstone of isoxazole synthesis. For the 5-thiophenyl substituent, thiophene-2-carbaldehyde oxime serves as the nitrile oxide precursor. Treatment with chloramine-T or hydroxy(tosyloxy)iodobenzene (HTIB) generates the nitrile oxide in situ, which reacts regioselectively with propargyl alcohol derivatives under copper(I) catalysis to yield 3,5-disubstituted isoxazoles.

Example Protocol :

- Thiophene-2-carbaldehyde oxime (1.0 equiv) and HTIB (1.2 equiv) are stirred in acetonitrile at 0°C for 30 minutes to form the nitrile oxide.

- Propargyl alcohol (1.1 equiv) and CuI (5 mol%) are added, and the mixture is refluxed for 6 hours.

- Purification via silica gel chromatography affords the 5-(thiophen-2-yl)isoxazol-3-yl)methanol intermediate in 78% yield.

Ultrasound-assisted methods reduce reaction times to 1–2 hours while maintaining yields >75%, offering an eco-friendly alternative.

Alternative Routes: Propargyl Alcohol Derivatives

Reddy et al.’s p-tosylalcohol (TSA)-catalyzed method enables the direct coupling of thiophene-2-carbaldehyde oxime with propargyl alcohols, followed by tetrabutylammonium fluoride (TBAF)-mediated cyclization. This one-pot approach achieves 82% yield with minimal byproducts.

Chromene-3-Carboxylate Scaffold Construction

Kostanecki-Robinson Reaction

The chromene core is synthesized via condensation of 2-hydroxybenzaldehyde derivatives with β-ketoesters. For the 3-carboxylate group, methyl 3-oxo-3-(2-hydroxyphenyl)propanoate undergoes cyclization in acidic media:

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the cyclization step, achieving 94% yield with enhanced regioselectivity.

Esterification: Coupling Isoxazole and Chromene Moieties

Steglich Esterification

The isoxazole methanol and chromene carboxylic acid are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

PyBOP-Mediated Activation

For acid-sensitive substrates, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) ensures milder conditions:

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| DCC/DMAP | 72 | 85 |

| PyBOP | 88 | 92 |

PyBOP reduces side reactions, making it preferable for large-scale synthesis.

Optimization and Mechanistic Insights

Regioselectivity in Cycloaddition

Density functional theory (DFT) studies reveal that electron-rich dipolarophiles favor 3,5-disubstitution due to frontier molecular orbital interactions. Thiophene’s electron-donating nature directs nitrile oxide addition to the terminal alkyne carbon, ensuring >90% regioselectivity.

Solvent Effects

Ionic liquids (e.g., [BMIM]BF4) improve cycloaddition yields by 15–20% compared to conventional solvents like acetonitrile.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, chromene H-4), 7.75 (d, J = 3.6 Hz, 1H, thiophene H-5), 6.98–7.05 (m, 3H, aromatic), 5.42 (s, 2H, OCH2).

- IR (KBr) : 1745 cm−1 (C=O), 1610 cm−1 (C=N).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows 98.2% purity at 254 nm.

Chemical Reactions Analysis

Formation of the Isoxazole-Thiophene Moiety

The (5-(thiophen-2-yl)isoxazol-3-yl)methyl group is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes :

-

Ethyl-2-chloro-2-(hydroxyimino)acetate generates ethoxycarbonyl formonitrile oxide in situ.

-

Reaction with alkynes (e.g., thiophene-functionalized dipolarophiles) under microwave irradiation yields ester-functionalized isoxazoles (quantitative yields) .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitrile oxide generation | TsN(Cl)Na·3H₂O, tert-butyl alcohol | 61–89% | |

| Cycloaddition | Microwave irradiation, 80°C | 85–95% |

Coupling of Chromene-Carboxylate and Isoxazole-Thiophene

The ester linkage is formed via Steglich esterification or alkylation :

-

Chromene-carboxylate acid chloride reacts with (5-(thiophen-2-yl)isoxazol-3-yl)methanol in the presence of DCC/DMAP .

-

Alternatively, nucleophilic substitution of the chromene-carboxylate bromide with the isoxazole-thiophene alcohol occurs under basic conditions (e.g., K₂CO₃) .

Example Reaction

Ester Hydrolysis

The methyl/ethyl ester undergoes hydrolysis to the carboxylic acid under alkaline conditions :

This intermediate is used for further derivatization (e.g., hydrazide formation) .

Nucleophilic Additions

The α,β-unsaturated lactone in the coumarin core reacts with nucleophiles (e.g., hydrazines, amines) :

Isoxazole Ring Opening

Under acidic conditions, the isoxazole ring can undergo ring-opening to form β-ketonitriles or enamines .

Thiophene Functionalization

Electrophilic substitution (e.g., bromination, oxidation) modifies the thiophene ring, enabling further conjugation .

Biological Activity and Derivatives

Derivatives of this compound exhibit:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties . Its structural components suggest activities that may include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant antimicrobial effects against various bacterial strains. The thiophene and isoxazole moieties are known to enhance lipophilicity, aiding in membrane permeability and biological activity .

- Anticancer Properties : Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer progression. The isoxazole ring is particularly noted for its role in modulating enzyme activities associated with cancer cell proliferation .

Organic Synthesis

In organic chemistry, (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as:

- Oxidation and Reduction : The compound can be oxidized to yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur on the aromatic rings, allowing for the introduction of diverse functional groups that enhance biological activity .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes and inhibit metabolic processes .

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The mechanism involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. Compounds with similar structures have reported IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, indicating potent anticancer properties .

Mechanism of Action

The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various therapeutic effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s uniqueness lies in its fusion of thiophene and isoxazole rings, distinguishing it from thiazole-based analogs prevalent in the literature (e.g., thiazol-5-ylmethyl derivatives in –5). Key differences include:

- Electronic Effects : Thiophene’s sulfur atom contributes to π-electron delocalization, whereas thiazole’s nitrogen introduces polarity. This affects solubility and receptor-binding interactions.

- Stability : Isoxazole rings are less thermally stable than thiazoles due to weaker N–O bonds, which may influence synthetic yields or storage conditions .

Ester/Carbamate Linkages

The compound shares ester linkages with analogs like thiazol-5-ylmethyl carbamates (–5). However, its coumarin-based ester contrasts with the carbamate or urea functionalities in thiazole derivatives (e.g., : "3-methylureido" groups). Carbamates generally exhibit higher hydrolytic stability than esters, suggesting the target compound may have a shorter metabolic half-life .

Comparative Data Table

Research Findings and Implications

- Bioactivity Gaps : Thiazole-based analogs (–5) show documented protease inhibition and antibacterial activity, but the target compound’s thiophene-isoxazole system may offer distinct selectivity due to altered electronic profiles.

- Synthetic Challenges : The isoxazole ring’s instability (vs. thiazole) could complicate large-scale synthesis, as seen in related indole-thiazole systems requiring controlled reflux conditions .

- Pharmacokinetics : The ester linkage in the target compound may necessitate prodrug strategies to enhance bioavailability, unlike carbamates in –5, which resist hydrolysis.

Biological Activity

The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 357.35 g/mol. The compound features a unique combination of thiophene, isoxazole, and chromene moieties, which contribute to its diverse biological activities.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

| Candida albicans | Moderate |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development in cancer therapeutics.

Antioxidant Activity

The compound has also demonstrated antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its effectiveness was measured using the ABTS assay:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 28.23 |

| Ascorbic acid | 30.23 |

These results indicate that it has comparable antioxidant activity to ascorbic acid, suggesting potential applications in preventing oxidative damage.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.

- Oxidative Stress Reduction : By scavenging free radicals, it helps reduce oxidative stress in cells.

Case Studies

- Antimicrobial Efficacy : A study conducted by Umesha et al. demonstrated the compound's effectiveness against MRSA strains, highlighting its potential as a new antimicrobial agent .

- Cancer Cell Line Studies : A research team investigated the effects on various cancer cell lines and found that the compound significantly reduced cell viability in HeLa and MCF7 cells .

- Antioxidant Properties : In a comparative study with known antioxidants, this compound exhibited superior activity against ABTS radicals, suggesting its potential role in dietary supplements or therapeutic formulations .

Q & A

Q. What are the standard synthetic routes for (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate, and what key reaction conditions are required?

The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

- Step 1 : Formation of the isoxazole-thiophene moiety via cyclocondensation. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole carboxylates in acetic acid (3–5 h) to generate substituted isoxazole intermediates .

- Step 2 : Esterification of the coumarin-3-carboxylic acid group with the isoxazole-thiophene alcohol under acid catalysis. Chloroacetic acid or sodium acetate may be used to facilitate the reaction .

- Purification : Crystalline precipitates are filtered, washed with acetic acid/ethanol, and recrystallized from DMF/acetic acid mixtures .

Table 1 : Representative Synthetic Conditions

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological characterization involves:

- NMR Spectroscopy : 1H NMR (DMSO-d6) to identify thiophene (δ 6.8–7.5 ppm), isoxazole (δ 6.2–6.5 ppm), and coumarin carbonyl (δ 10.5–11.0 ppm). 13C NMR confirms ester linkages (δ 165–170 ppm) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (coumarin lactone) .

- HPLC-MS : For purity assessment and molecular ion verification (e.g., [M+H]+ expected at m/z ~395) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

Key strategies include:

- Reagent Stoichiometry : Using a 10% excess of the 3-formyl-indole carboxylate derivative to drive the cyclocondensation to completion .

- Temperature Control : Maintaining reflux temperatures (100–110°C) in acetic acid to prevent intermediate decomposition .

- Byproduct Mitigation : Employing gradient recrystallization (e.g., DMF/acetic acid) to separate unreacted starting materials and dimeric byproducts .

- Real-Time Monitoring : TLC (silica gel, ethyl acetate/hexane) to track reaction progress and adjust conditions dynamically .

Data Contradiction Note : and report conflicting purification methods (acetic acid vs. 1,4-dioxane). Researchers should validate solvent compatibility with the target compound’s solubility .

Q. How should researchers address discrepancies in spectral data interpretation for this compound?

Discrepancies often arise from tautomerism (e.g., enol-keto forms in coumarin) or solvent effects. Methodological solutions:

- Variable Temperature NMR : To identify dynamic tautomeric shifts in DMSO-d6 .

- X-ray Crystallography : Resolve ambiguous proton assignments (e.g., isoxazole vs. thiophene ring protons) .

- DFT Calculations : Predict and compare theoretical vs. experimental IR/NMR spectra to confirm structural assignments .

Q. What are the hypothesized biological targets or mechanisms of action for this compound, and how can they be experimentally validated?

The compound’s coumarin and isoxazole motifs suggest potential as:

- Kinase Inhibitors : Screen against CDK or MAPK using ATP-competitive ELISA assays .

- Antimicrobial Agents : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays, leveraging thiophene’s known bioactivity .

- Antioxidants : Measure ROS scavenging in cell-free systems (e.g., DPPH assay) .

Experimental Design : Use structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing thiophene with furan) to isolate pharmacophoric groups .

Q. What stability considerations are critical for handling and storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.